Cholini bitartras

Übersicht

Beschreibung

Choline Bitartrate is a nutrient found in many vitamins including pre-natal formulations . It is a basic constituent of lecithin that is found in many plants and animal organs . It is important as a precursor of acetylcholine, as a methyl donor in various metabolic processes, and in lipid metabolism .

Synthesis Analysis

Choline Bitartrate can be produced by the chemical reaction of trimethylamine with ethylene oxide and water, followed by reaction with tartaric acid . The preparation method comprises the steps of firstly reacting tartaric acid and trimethylamine in a molar ratio of 0.8-1.2: 2 to generate trimethylamine tartrate, then adding ethylene oxide into the trimethylamine tartrate according to a molar ratio of the trimethylamine tartrate to the ethylene oxide of 1:2 to generate choline bitartrate .

Molecular Structure Analysis

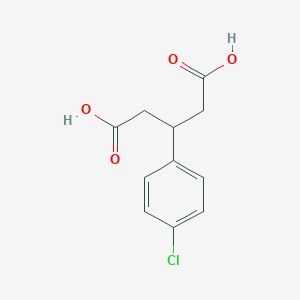

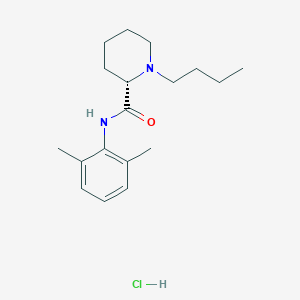

The empirical formula of Choline Bitartrate is C9H19NO7 . Its molecular weight is 253.25 .

Chemical Reactions Analysis

Choline is a quaternary amine that is synthesized in the body or consumed through the diet . In many products, choline is present as choline esters, which can be quantitated individually or treated with acid, base, or enzymes in order to release choline ions for analysis .

Physical And Chemical Properties Analysis

Choline Bitartrate is a white crystalline powder with an acid taste . It is hygroscopic when exposed to air .

Wissenschaftliche Forschungsanwendungen

1. Cardiovascular Endocrinology

- Summary of Application : Choline Bitartrate is used as a supplement in cardiovascular endocrinology. It is a precursor of different metabolites including the neurotransmitter acetylcholine (ACh), the membrane phospholipids phosphatidylcholine (PC) and sphingomyelin, and the methyl donor betaine .

- Methods of Application : Choline can be obtained from the diet and via de novo biosynthesis from the methylation of phosphatidylethanolamine (PE) to PC .

- Results or Outcomes : Choline is essential for proper functioning of liver, muscle, and brain. It plays a vital role in numerous physiological processes including signal transduction, DNA and histone methylation, and nerve myelination .

2. Neurological Development

- Summary of Application : Choline is essential for the synthesis of the neurotransmitter acetylcholine by cholinergic neurons. The synthesis and metabolism of acetylcholine are important mechanisms for regulating neuronal activity .

- Methods of Application : Choline is a positively charged quaternary ammonium compound that requires transporters to pass through the plasma membrane. There are three groups of choline transporters with different characteristics, such as affinity for choline, tissue distribution, and sodium dependence .

- Results or Outcomes : Choline is essential for proper neurological development across an individual’s lifespan, especially during the first 1000 days of life (2 years). During this period an adequate supply of nutrients are essential for proper neurodevelopment and lifelong brain function .

3. Eco-Friendly Extraction of Industrial Dyes

- Summary of Application : Cholini bitartras, specifically in its form as cholinium bitartrate, has been identified as a promising phase disengagement agent in eco-friendly aqueous two-phase systems (ATPS).

4. Cognitive Enhancement

- Summary of Application : Choline Bitartrate is used as a supplement for cognitive enhancement. It is a precursor of acetylcholine, a neurotransmitter involved in many functions including memory and muscle control .

- Methods of Application : In a study, healthy young students were given a single dose of Choline Bitartrate to investigate its effects on declarative memory and working memory .

- Results or Outcomes : The specific results or outcomes of this study are not detailed in the sources I found .

5. Nutritional Supplement

- Summary of Application : Choline Bitartrate is used as a nutritional supplement. It is an essential nutrient important for human health, required for numerous biological processes, including the synthesis of neurotransmitters .

- Results or Outcomes : A sufficient choline intake is necessary for growth and homeostasis. The US Food and Drug Administration (FDA) identified choline as an essential nutrient in 1998 .

6. Bioavailability Study

- Summary of Application : Choline Bitartrate is used in bioavailability studies. The absorption and metabolism of choline in different sources may differ and strongly impact the bioavailability of circulating choline .

- Methods of Application : In a study, the pharmacokinetics of free choline and of selected choline metabolites were compared between the single dose intake of phosphatidylcholine, present in Superba BoostTM krill oil, and choline bitartrate .

- Results or Outcomes : Results show that free choline levels in plasma were comparable between Superba Boost TM and choline bitartrate, but peak choline concentrations were reached significantly later upon intake of Superba Boost TM compared to choline bitartrate .

7. Modifiable Risk Factor for Neurodevelopmental Conditions

- Summary of Application : Research indicates that choline may act as a modifiable risk factor for certain neurodevelopmental conditions .

- Results or Outcomes : The specific results or outcomes in this field are not detailed in the sources I found .

8. Memory and Cognitive Function Enhancement

- Summary of Application : Choline supplements, including choline bitartrate, have been shown to represent an effective strategy for boosting memory and enhancing cognitive function .

- Results or Outcomes : The specific results or outcomes in this field are not detailed in the sources I found .

9. Enzyme Purification

- Summary of Application : Cholinium bitartrate has been employed for the purification of biomolecules. A study showed its effectiveness in the purification of lipase from Bacillus sp., demonstrating the potential of cholinium bitartrate in biotechnological applications for enzyme purification.

- Results or Outcomes : The specific results or outcomes in this field are not detailed in the sources I found.

Safety And Hazards

Choline is generally regarded as safe and is well-tolerated . High intake of choline may cause low blood pressure, steatorrhea (undigested fat in stool), nausea, vomiting, salivation, diarrhea, constipation, anorexia, dizziness (vertigo), sweating, insomnia, and headache . Choline can possibly trigger existing epilepsy .

Zukünftige Richtungen

Future research in Choline should focus on its role in human nutrition throughout the lifespan – from prenatal needs through early childhood, and into our later years . It is also important to identify areas of research needed in choline biology that can best inform our understanding of this nutrient’s impact on human health .

Eigenschaften

IUPAC Name |

2-hydroxyethyl(trimethyl)azanium;2,3,4-trihydroxy-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO.C4H6O6/c1-6(2,3)4-5-7;5-1(3(7)8)2(6)4(9)10/h7H,4-5H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWJSAWXRUVVRLH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCO.C(C(C(=O)[O-])O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Freely sol in water; slightly sol in alcohol; insol in ether, chloroform and benzene | |

| Record name | CHOLINE BITARTRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/983 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Several mechanisms are suggested for the cancer-promoting effect of a choline-devoid diet. These incl incr cell proliferation related to regeneration after parenchymal cell death occurs in the choline deficient liver, hypomethylation of DNA (alters expression of genes), reactive oxygen species leakage from mitochondria with incr lipid peroxidation in liver, activation of protein kinase C signaling due to accumulation of diacylglycerol in liver, mutation of the fragile histidine triad (FHIT) gene, which is a tumor suppressor gene, and defective cell-suicide (apoptosis) mechanisms. Loss of phposphatidylethanolamine N-methyl-transferase (PEMT) function may also contribute to malignant transformation of hepatocytes. /Choline/, Acetylcholine is one of the most important neurotransmitters used by neurons in the memory centers of the brain (hippocampus and septum). Choline accelerates the synth and release of acetylcholine in nerve cells. /Choline/, ... Choline deficiency in cell culture causes apoptosis or programmed cell death. This appears to be due to abnormalities in cell membrane phosphatidylcholine content and an incr in ceramide, a precursor, as well as a metabolite of sphingomyelin. Ceramide accumulation, which is caused by choline deficiency, appears to activate a caspase, a type of enzyme that mediates apoptosis. /Choline/ | |

| Record name | CHOLINE BITARTRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/983 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Cholini bitartras | |

Color/Form |

White crystalline powder | |

CAS RN |

87-67-2 | |

| Record name | CHOLINE BITARTRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/983 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

149-153 °C | |

| Record name | CHOLINE BITARTRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/983 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

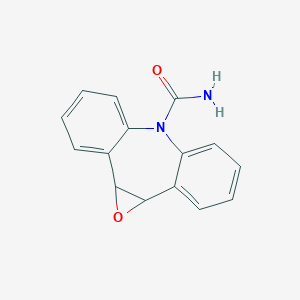

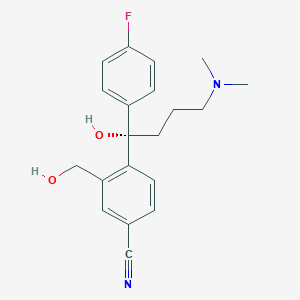

![5-[3-(dimethylamino)propyl]-5H-dibenzo[a,d]cyclohepten-5-ol](/img/structure/B195662.png)